5,6-Diphenylmorpholin-2-one
Overview
Description
5,6-Diphenylmorpholin-2-one is a chemical compound with the molecular formula C16H15NO2 It is a morpholinone derivative characterized by the presence of two phenyl groups attached to the morpholine ring
Mechanism of Action
Target of Action
It is known that the compound can be used as a synthon for the asymmetric synthesis of n-protected α-amino acids .
Mode of Action
The mode of action of 5,6-Diphenylmorpholin-2-one involves its use as an intermediate in the synthesis of α-amino acid derivatives . It serves as a chiral, non-racemic template for the construction of α-amino acids . The compound can be coupled with a variety of electrophiles and nucleophiles to provide optically pure α-homologated amino acids after cleavage of the chiral template .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of α-amino acids . These amino acids are found in a large number of biologically important metabolites and natural products . The compound offers great versatility for preparing structurally diverse amino acids in high optical purity .
Pharmacokinetics
It is known that the compound is quite stable to storage and handling .
Result of Action
The result of the action of this compound is the production of optically pure α-homologated amino acids . These amino acids can be used in the synthesis of several complex alkaloid natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diphenylmorpholin-2-one typically involves the reaction of 2-amino-1,2-diphenylethanol with ethyl bromoacetate, followed by N-protection and ring-closure using p-toluenesulfonic acid (p-TsOH). The reaction conditions include:
Step 1: Reaction of 2-amino-1,2-diphenylethanol with ethyl bromoacetate in the presence of a base such as triethylamine in tetrahydrofuran (THF) at room temperature.
Step 2: N-protection using di-tert-butyl dicarbonate in chloroform and sodium bicarbonate solution.
Step 3: Ring-closure using p-toluenesulfonic acid to form the morpholinone ring
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5,6-Diphenylmorpholin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the morpholine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted morpholinones or phenyl derivatives.
Scientific Research Applications
5,6-Diphenylmorpholin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis of α-amino acids.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
- 4-tert-Butoxycarbonyl-5,6-diphenylmorpholin-2-one
- 4-Cbz-5,6-diphenylmorpholin-2-one
Comparison: 5,6-Diphenylmorpholin-2-one is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it a valuable compound for specialized applications .
Properties
IUPAC Name |
5,6-diphenylmorpholin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPOSIZJPSDSIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633390 | |
Record name | 5,6-Diphenylmorpholin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19180-79-1 | |
Record name | 5,6-Diphenylmorpholin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 5,6-Diphenylmorpholin-2-one in organic synthesis?
A1: this compound, often protected with Boc or Cbz groups, serves as a valuable chiral template for synthesizing optically pure α-amino acids [, , , , ]. Its rigid structure and chiral centers allow for stereoselective reactions, leading to the formation of enantiomerically enriched amino acids.
Q2: How is 3-Bromo-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazin-2-one synthesized and utilized?
A3: This compound, also a valuable building block, is typically synthesized by reacting the parent this compound with N-Bromosuccinimide []. It acts as an electrophilic glycine equivalent, enabling the preparation of various α-substituted-α-amino acids with high enantiomeric excess [].
Q3: Are there any reported applications of this compound beyond amino acid synthesis?
A4: Yes, researchers have employed this compound derivatives in the synthesis of spirooxindole pyrrolidines []. These compounds are formed through an asymmetric [, ] dipolar cycloaddition reaction with azomethine ylides derived from the morpholin-2-one.
Q4: What are the advantages of using this compound as a chiral auxiliary compared to other methods?
A5: While a direct comparison is not provided in the research, this compound's advantages likely stem from its ability to induce high diastereoselectivity during alkylation reactions [, ]. This leads to the formation of desired enantiomers of α-amino acids with greater purity and efficiency.
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